molecular formula C13H10ClFS B7996357 1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996357
M. Wt: 252.73 g/mol
InChI Key: RTEQVXMOMRTGBF-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of a fluorine atom, a chlorophenyl group, and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-fluoro-3-iodobenzene with 4-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the sulfanylmethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the fluorine or sulfanylmethyl positions.

Scientific Research Applications

1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its activity as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors on cell surfaces.

Comparison with Similar Compounds

1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

    1-Fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.

    1-Fluoro-3-[(4-bromophenyl)sulfanylmethyl]benzene: Substitution of the chlorine atom with a bromine atom, which can influence its chemical properties and reactivity.

    1-Fluoro-3-[(4-methylphenyl)sulfanylmethyl]benzene: Replacement of the chlorine atom with a methyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-chloro-4-[(3-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQVXMOMRTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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